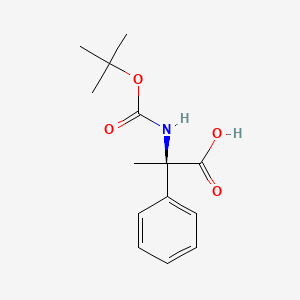
(R)-2-(Boc-amino)-2-phenylpropanoic acid
描述
“®-2-(Boc-amino)-2-phenylpropanoic acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group is stable towards most nucleophiles and bases . This compound is used in coupling reactions and in the preparation of dyes .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Molecular Structure Analysis
The molecular structure of “®-2-(Boc-amino)-2-phenylpropanoic acid” involves the presence of a Boc group, which is a tert-butyl carbamate. This group is used as a protecting group for the amino function in the compound .
Chemical Reactions Analysis
The Boc group in “®-2-(Boc-amino)-2-phenylpropanoic acid” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(Boc-amino)-2-phenylpropanoic acid” are largely influenced by the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions .
科学研究应用
Synthesis of Enantiomerically Pure α-Amino Acids
(R)-2-(Boc-amino)-2-phenylpropanoic acid plays a crucial role in the synthesis of enantiomerically pure α-amino acids. The asymmetric synthesis of various isomers of α-methyl-β-phenylserine, a quaternary α-amino acid, employs (R)- and (S)- N-Boc- N, O-isopropylidene-α-methylserinals, derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid (Avenoza et al., 2000).
Asymmetric Syntheses of β-Hydroxy-α-amino Acids
This compound is also integral in the asymmetric syntheses of β-hydroxy-α-amino acids. One approach involves the conversion of enantiopure α-hydroxy-β-amino esters into N-Boc protected cis- and trans-aziridines, which are derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid (Davies et al., 2013).
Novel Probes for Studying Amino Acyl-Proline Peptide Bond
In research on the cis/trans isomerization of the amino acyl-proline peptide bond, non-protein amino acids (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines, synthesized from (R)-2-(Boc-amino)-2-phenylpropanoic acid, are used as novel probes (Demange et al., 2001).
Building Blocks for Helical β-Peptides
Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a building block for helical β-peptides, can be obtained using (R)-2-(Boc-amino)-2-phenylpropanoic acid. This is achieved through a series of reactions including cyclization, amide formation, and Hofmann-type degradation (Berkessel et al., 2002).
Optical Resolution of Amino Acids
The optical resolution of amino acids such as 2-amino-2-methyl-3-phenylpropanoic acid is facilitated by (R)-2-(Boc-amino)-2-phenylpropanoic acid. This involves processes like preferential crystallization and subsequent reduction steps (Shiraiwa et al., 2002).
Synthesis of Nonproteinogenic Amino Acids
Additionally, (R)-2-(Boc-amino)-2-phenylpropanoic acid is utilized in the synthesis of various nonproteinogenic amino acids, including cyclic amino acids and isotopically labeled amino acids, which are important in medicinal chemistry and biochemical research (Seebach et al., 1989).
Synthesis of (3R, 4R)- and (3R, 4S)-β, γ-Diamino Acids
The synthesis of diastereoselective (3R, 4R)- and (3R, 4S)-β, γ-diamino acids also employs derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid, highlighting its versatility in creating complex amino acid structures (Kano et al., 1988).
Development of Amino Acid Derivatives for NMR Studies
Moreover, derivatives of (R)-2-(Boc-amino)-2-phenylpropanoic acid are used in the development of amino acids for sensitive applications in NMR studies, enhancing the understanding of peptide structures and interactions (Tressler & Zondlo, 2014).
安全和危害
未来方向
Future directions for the use of “®-2-(Boc-amino)-2-phenylpropanoic acid” and similar compounds could involve the development of more efficient and sustainable methods for N-Boc deprotection . For example, the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps, has been explored . Another area of interest is the use of water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles .
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUASPHMADVMU-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Boc-amino)-2-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)
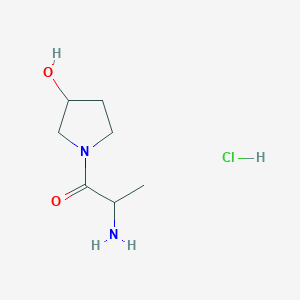
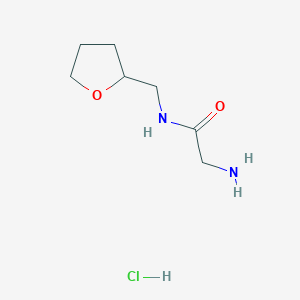
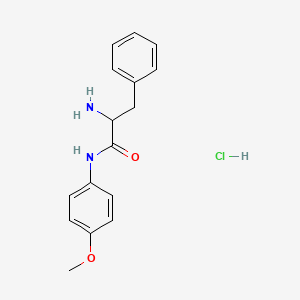
![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)
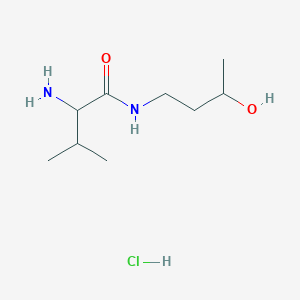
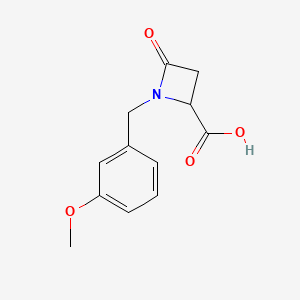
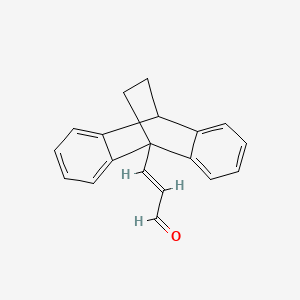
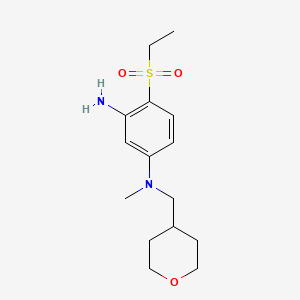
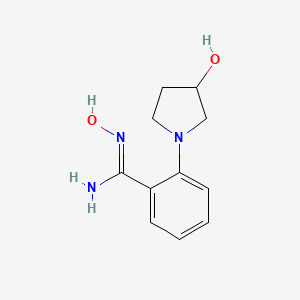
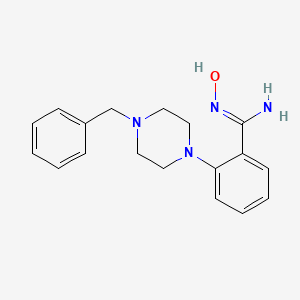
![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)